molecular formula C12H15NO3S B102984 2-Acetamido-3-(benzylthio)propanoic acid CAS No. 19538-71-7

2-Acetamido-3-(benzylthio)propanoic acid

Cat. No. B102984
CAS RN: 19538-71-7
M. Wt: 253.32 g/mol
InChI Key: BJUXDERNWYKSIQ-UHFFFAOYSA-N
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Description

2-Acetamido-3-(benzylthio)propanoic acid (ABP) is a carboxylic acid that has a wide range of applications in the scientific research community. It is a useful compound for synthesizing a variety of chemical derivatives, as well as being a key component of biochemical and physiological studies.

Scientific Research Applications

Chemical Synthesis and Modification

2-Acetamido-3-(benzylthio)propanoic acid plays a role in various chemical synthesis processes. For instance, it is involved in the synthesis of complex sugar derivatives, as demonstrated in the study of "Synthèse et mercaptolyse du méthyl-2-acétamido-5,6-di-O-benzyl-2-désoxy-3-O-[d-1-(méthoxycarbonyl)éthyl]-β-d-glucofuranoside" by Jacquinet and Sinaÿ (1974) (Jacquinet & Sinaÿ, 1974). This highlights its utility in carbohydrate research and organic chemistry.

Anticonvulsant Applications

A study titled "2-acetamido-N-benzyl-2-(methoxyamino)acetamides: functionalized amino acid anticonvulsants" by Camerman et al. (2005) explores its derivatives' crystal structure and anticonvulsant activities (Camerman et al., 2005). This suggests potential applications in the development of new anticonvulsant drugs.

Analytical Applications in Human Urine

In the field of analytical chemistry, this compound derivatives have been studied for their presence in human urine. The study "Quantitative determination of N-acetyl(-L-)cysteine derivatives in human urine by tandem mass spectrometry" by Stanek et al. (1993) highlights its use in detecting detoxification products of harmful substances in the human body (Stanek et al., 1993).

Synthesis of Neurotoxic Compounds

The compound has been used in the synthesis of neurotoxic compounds as well. "Synthesis and optical resolution of the neurotoxin 2-amino-3-([15N]-methylamino)propanoic acid (BMAA)" by Hu and Ziffer (1990) describes its use in creating specific neurotoxic agents (Hu & Ziffer, 1990).

Catalyst in Organic Reactions

In the study "Asymmetric hydrogenation of 2-benzamido(acetamido)-3-(2-thienyl)-2-propenoic acids catalyzed by rhodium-diop complexes" by Cativiela et al. (1982), this compound derivatives are used as catalysts in organic reactions (Cativiela et al., 1982).

Safety and Hazards

The safety data sheet for 2-Acetamido-3-(benzylthio)propanoic acid provides several precautionary statements. It advises against breathing dust/fume/gas/mist/vapours/spray and recommends wearing protective gloves/clothing/eye protection/face protection. It also suggests using the substance only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-acetamido-3-benzylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUXDERNWYKSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340041
Record name N-Acetyl-S-benzylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19538-71-7
Record name N-Acetyl-S-benzylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the optical resolution of N-Acetyl-S-benzyl-DL-cysteine important in the synthesis of [1,1′ -13C2]-L-cystine?

A1: The synthesis of [1,1′ -13C2]-L-cystine, a specific isotopically labeled form of L-cystine, requires enantiomerically pure L-cysteine as a starting material. N-Acetyl-S-benzyl-DL-cysteine is a racemic mixture, meaning it contains both D- and L-enantiomers. The research paper describes using Aspergillus acylase to selectively hydrolyze the acetyl group from the L-enantiomer []. This enzymatic resolution allows for the isolation of the desired S-benzyl-L-cysteine, which can then be further processed to obtain the final [1,1′ -13C2]-L-cystine product.

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